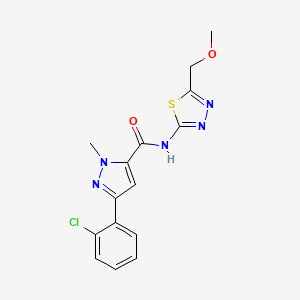![molecular formula C19H16N4O2 B11005456 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11005456.png)
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide, also known by its chemical formula C18H16N2O2, is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:: The starting material for this compound is 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (1). It can be synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . The resulting compound 1 serves as a key intermediate.
Next, coupling compound 1 with (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide (ABG) yields the corresponding S-nucleoside (2) . attempts to deblock compound 2 using MeONa at room temperature led to the starting aglycone 1 instead of the desired deblocked compound (3) (Scheme 2).
Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often employ similar synthetic routes on a smaller scale.
Chemical Reactions Analysis
Reactions:: N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation.
Major Products:: The products formed from these reactions vary based on the reaction type. Detailed studies are essential to elucidate specific products and optimize synthetic pathways.
Scientific Research Applications
This compound finds applications in several fields:
Medicine: It may exhibit antibacterial, antifungal, and anticancer properties .
Chemistry: Researchers explore its reactivity and potential as a building block for novel molecules.
Biology: Investigations into its biological effects and interactions with cellular components.
Mechanism of Action
The precise mechanism by which N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While no direct analogs are mentioned, this compound’s unique structure warrants further exploration. Researchers may compare it with related quinazolinone derivatives to uncover distinct features.
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c24-18(14-6-5-13-7-8-20-17(13)11-14)21-9-10-23-12-22-16-4-2-1-3-15(16)19(23)25/h1-8,11-12,20H,9-10H2,(H,21,24) |
InChI Key |
VMPFMKAOYTZWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11005376.png)
![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11005397.png)
![N-(4-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005405.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11005428.png)
![N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11005431.png)
![N-{4-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-4-oxobutyl}pyrazine-2-carboxamide](/img/structure/B11005432.png)
![3-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B11005440.png)

![propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B11005461.png)

![4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B11005469.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B11005473.png)

![methyl N-{[2-(methoxycarbonyl)phenyl]carbamoyl}-L-tryptophanate](/img/structure/B11005478.png)
